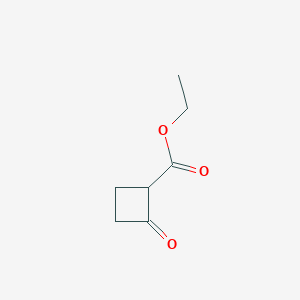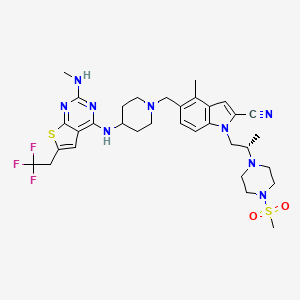
Ziftomenib
Vue d'ensemble
Description
Ziftomenib est un inhibiteur puissant et sélectif de l’interaction protéine-protéine menin-KMT2A/MLL, disponible par voie orale. Il est actuellement en cours d’essais cliniques pour le traitement de la leucémie aiguë myéloïde, en particulier chez les patients présentant des sous-types mutants de NPM1 et réarrangés de KMT2A. La menine est une protéine d’échafaudage qui régule l’expression génique épigénétique, et son inhibition par le this compound a donné des résultats prometteurs dans des études précliniques et cliniques .
Préparation Methods
Synthetic Routes and Reaction Conditions
La synthèse du this compound implique plusieurs étapes, y compris la formation d’intermédiaires clés et leurs réactions de couplage ultérieures. La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et n’ont pas été entièrement divulguées dans le domaine public. On sait que la synthèse implique l’utilisation de divers réactifs organiques et catalyseurs pour obtenir la structure chimique souhaitée .
Industrial Production Methods
La production industrielle du this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprendrait l’utilisation de techniques avancées telles que la chimie en flux continu, la synthèse automatisée et les méthodes de purification pour rationaliser le processus de production .
Chemical Reactions Analysis
Types of Reactions
This compound subit diverses réactions chimiques, notamment :
Oxydation : this compound peut subir des réactions d’oxydation, qui peuvent impliquer l’utilisation d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction du this compound peuvent impliquer des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Common Reagents and Conditions
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium et autres agents réducteurs.
Substitution : Divers nucléophiles et électrophiles dans des conditions contrôlées.
Major Products Formed
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound .
Scientific Research Applications
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l’inhibition de l’interaction menin-KMT2A/MLL et ses effets sur l’expression génique.
Biologie : Enquête sur son rôle dans la régulation des modifications épigénétiques et de la différenciation cellulaire.
Médecine : En cours d’essais cliniques pour le traitement de la leucémie aiguë myéloïde, en particulier chez les patients présentant des mutations génétiques spécifiques.
Industrie : Applications potentielles dans le développement de thérapies ciblées contre le cancer et d’autres maladies
Mechanism of Action
This compound exerce ses effets en inhibant l’interaction entre la menine et le complexe protéique KMT2A/MLL. Cette perturbation conduit à la régulation négative de l’expression génique oncogénique, y compris HOXA9 et MEIS1, qui sont essentiels à la leucémogenèse. En ciblant cette voie, le this compound induit la différenciation et l’apoptose des cellules leucémiques, réduisant ainsi la croissance tumorale et la progression .
Comparison with Similar Compounds
Similar Compounds
Gilteritinib : Une autre thérapie ciblée utilisée dans le traitement de la leucémie aiguë myéloïde.
Selinexor : Un inhibiteur de l’export nucléaire utilisé en association avec le this compound pour une activité anti-leucémique accrue.
Carfilzomib : Un inhibiteur du protéasome qui peut être utilisé en association avec le this compound pour restaurer les niveaux de menine
Uniqueness
This compound est unique dans son inhibition spécifique de l’interaction menin-KMT2A/MLL, qui est une voie critique dans certains sous-types de leucémie aiguë myéloïde. Cette approche ciblée permet un traitement plus efficace avec potentiellement moins d’effets secondaires par rapport aux agents chimiothérapeutiques plus larges .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ziftomenib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ziftomenib undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Applications De Recherche Scientifique
Ziftomenib has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of menin-KMT2A/MLL interaction and its effects on gene expression.
Biology: Investigated for its role in regulating epigenetic modifications and cellular differentiation.
Medicine: Undergoing clinical trials for the treatment of acute myeloid leukemia, particularly in patients with specific genetic mutations.
Industry: Potential applications in the development of targeted therapies for cancer and other diseases
Mécanisme D'action
Ziftomenib exerts its effects by inhibiting the interaction between menin and the KMT2A/MLL protein complex. This disruption leads to the downregulation of oncogenic gene expression, including HOXA9 and MEIS1, which are critical for leukemogenesis. By targeting this pathway, this compound induces differentiation and apoptosis in leukemia cells, thereby reducing tumor growth and progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gilteritinib: Another targeted therapy used in the treatment of acute myeloid leukemia.
Selinexor: A nuclear export inhibitor used in combination with ziftomenib for enhanced anti-leukemic activity.
Carfilzomib: A proteasome inhibitor that can be used in combination with this compound to restore menin levels
Uniqueness
This compound is unique in its specific inhibition of the menin-KMT2A/MLL interaction, which is a critical pathway in certain subtypes of acute myeloid leukemia. This targeted approach allows for more effective treatment with potentially fewer side effects compared to broader chemotherapeutic agents .
Propriétés
IUPAC Name |
4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1-[(2S)-2-(4-methylsulfonylpiperazin-1-yl)propyl]indole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42F3N9O2S2/c1-21(43-11-13-44(14-12-43)49(4,46)47)19-45-25(18-37)15-27-22(2)23(5-6-29(27)45)20-42-9-7-24(8-10-42)39-30-28-16-26(17-33(34,35)36)48-31(28)41-32(38-3)40-30/h5-6,15-16,21,24H,7-14,17,19-20H2,1-4H3,(H2,38,39,40,41)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGALFIXXQOTPY-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2CC(C)N3CCN(CC3)S(=O)(=O)C)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC(=N5)NC)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1C=C(N2C[C@H](C)N3CCN(CC3)S(=O)(=O)C)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC(=N5)NC)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42F3N9O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2134675-36-6 | |
| Record name | Ziftomenib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134675366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ziftomenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17171 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ziftomenib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MOD1F4ENC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


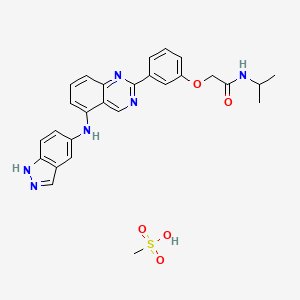
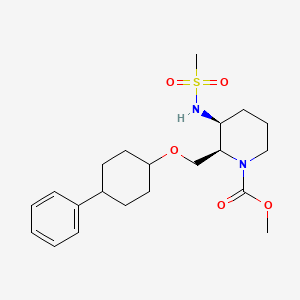
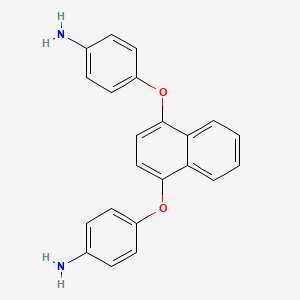
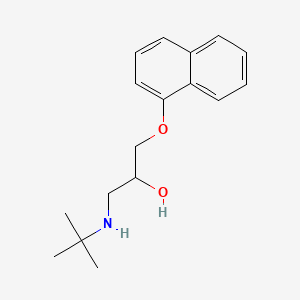
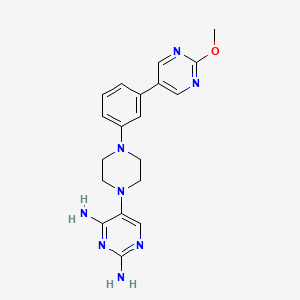
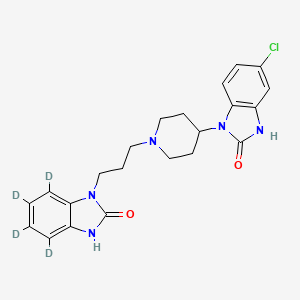
![tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3325430.png)
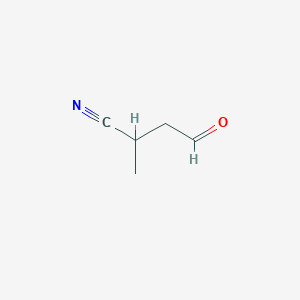

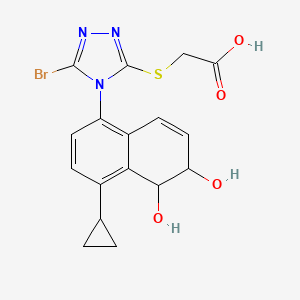
![(S)-3,3'-Bis(4-nitrophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3325443.png)
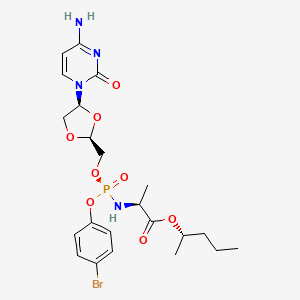
![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B3325455.png)
